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Introduction

Primary astrocyte cultures are an essential in vitro tool for studying the complex roles of these

glial cells in central nervous system (CNS) physiology and pathology. Astrocytes are involved in

a multitude of functions, including maintaining the blood-brain barrier, providing nutritional

support to neurons, regulating synapse formation and function, and responding to injury and

disease.[1] This document provides a detailed protocol for the isolation and culture of primary

astrocytes from rodent cerebral cortices, a method adapted from the foundational work of

McCarthy and de Vellis (1980).[2] The protocol is designed for researchers, scientists, and drug

development professionals to achieve high-purity astrocyte cultures for subsequent

experimentation.

While a specific protocol designated "UNC9995" was not identified in publicly available

literature, the following represents a robust and widely utilized methodology for establishing

primary astrocyte cultures.

Experimental Protocols
I. Materials and Reagents

Animals: Postnatal day 1-4 (P1-P4) mouse or rat pups.[2]

Reagents for Dissection:
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70% Ethanol

Hanks' Balanced Salt Solution (HBSS), cold, sterile.[2][3]

Dissecting dishes (3.5 cm diameter) on ice.[2]

Reagents for Dissociation:

0.25% Trypsin-EDTA.[3]

DNase I (10 mg/ml stock).[4]

Astrocyte Culture Medium: DMEM with high glucose, supplemented with 10% heat-

inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

Reagents for Plating and Culture:

Poly-D-lysine (PDL) or Poly-L-lysine (PLL) for coating culture flasks.[2][3]

T75 culture flasks.[2][3][5]

Equipment:

Stereomicroscope

Standard cell culture incubator (37°C, 5% CO2, 95% humidity)

Centrifuge

Water bath (37°C)

Orbital shaker

Hemocytometer or automated cell counter

II. Protocol for Primary Astrocyte Isolation and Culture

This protocol is optimized for the isolation of astrocytes from the cerebral cortices of 4 mouse

pups, yielding sufficient cells for one T75 flask.[2]
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A. Preparation (Day 0)

Coat T75 culture flasks with Poly-D-lysine (50 µg/ml in sterile water) or Poly-L-lysine and

incubate for at least 1 hour at 37°C.[2][3] Aspirate the coating solution and allow the flasks to

dry completely in a sterile hood.[5]

Pre-warm the Astrocyte Culture Medium to 37°C.[2]

Prepare sterile dissection tools, including scissors and fine forceps.[3]

B. Dissection and Dissociation (Day 0)

Euthanize P1-P4 pups in accordance with institutional guidelines.

Dissect the cerebral cortices under a stereomicroscope in a sterile environment. Remove the

meninges to prevent fibroblast contamination.[2]

Transfer the isolated cortices to a 50 ml conical tube containing cold HBSS.[6]

Mince the tissue into small pieces.

Digest the tissue with 2.5 ml of 2.5% trypsin in 22.5 ml of HBSS for 30 minutes at 37°C with

occasional shaking.[2]

Inactivate the trypsin by adding an equal volume of Astrocyte Culture Medium (containing

FBS).

Mechanically dissociate the tissue by gently triturating with a 10 ml serological pipette until a

single-cell suspension is achieved.[2][6]

C. Plating and Initial Culture (Day 0-7)

Filter the cell suspension through a 70 µm cell strainer into a new 50 ml tube to remove any

remaining tissue clumps.[3]

Centrifuge the cell suspension at 180 x g for 5 minutes.[2]

Resuspend the cell pellet in pre-warmed Astrocyte Culture Medium.
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Perform a cell count. A typical yield from 4 mouse pups is 10-15 x 10^6 cells.[2]

Seed the cells into the coated T75 flask at a density of approximately 50,000 cells/cm².[4][6]

Incubate the flask at 37°C in a 5% CO2 incubator.[3]

Change the medium the day after plating to remove debris, and then every 2-3 days

thereafter.[2] A confluent layer of astrocytes will form at the bottom of the flask in 5-7 days.[4]

[6]

D. Purification of Astrocyte Culture (Day 7-10) After 7-10 days, the mixed glial culture will be

confluent, with a layer of astrocytes at the bottom and microglia and oligodendrocyte precursor

cells (OPCs) on top.

To remove microglia, seal the flask cap tightly and place it on an orbital shaker at 200 rpm for

1.5-2 hours at 37°C.[3]

Aspirate the medium containing the detached microglia and replace it with fresh, pre-warmed

Astrocyte Culture Medium.

To remove OPCs, shake the flask again for an additional 18 hours at a higher speed (e.g.,

350 rpm).[5]

After purification, the remaining adherent cells are primarily astrocytes.

E. Subculturing and Maintenance

When the astrocyte monolayer reaches 80-100% confluency, they can be subcultured.[7][8]

Wash the cells with HBSS and detach them using Trypsin-EDTA.[7]

Neutralize the trypsin with culture medium, centrifuge the cells, and resuspend them in fresh

medium.

Plate the cells at a seeding density of 3,000-6,000 cells/cm² for regular subculturing or 2 x

10^4 cells/cm² for experiments.[7][8]

III. Quality Control
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The purity of the astrocyte culture should be assessed to ensure the reliability of experimental

results.

Morphology: Astrocytes in culture exhibit a characteristic flat, polygonal, or star-shaped

morphology.

Immunocytochemistry: Staining for the astrocyte-specific marker Glial Fibrillary Acidic Protein

(GFAP) is the most common method for assessing purity.[9] A purity of >95% GFAP-positive

cells is considered a high-quality culture.[2][10] Other markers such as S100B and

Aquaporin-4 can also be used.[2][9]

Data Presentation
The following table summarizes key quantitative parameters for a typical primary astrocyte

culture protocol.

Parameter Typical Value/Range Reference

Starting Material P1-P4 Mouse or Rat Pups [2]

Coating Agent Concentration 50 µg/ml Poly-D-Lysine [2]

Enzymatic Digestion
0.25% Trypsin-EDTA for 15-30

min
[2][3]

Initial Seeding Density 5 x 10^4 cells/cm² [4][6]

Time to Confluency 5-10 days [3][6]

Shaking Speed (Microglia

Removal)
~200 rpm for 1.5-2 hours [3]

Expected Cell Yield (per T75

flask)

1.5-2 x 10^6 cells after second

split
[2]

Achievable Purity (GFAP+) >95% [2][10]

Visualization of Workflow and Signaling
Experimental Workflow Diagram
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The following diagram illustrates the major steps in the primary astrocyte culture protocol.
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Primary Astrocyte Culture Workflow
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MAPK/ERK Signaling in Astrocytes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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